molecular formula C22H17N B11839688 6-Methyl-2,4-diphenylquinoline CAS No. 73402-92-3

6-Methyl-2,4-diphenylquinoline

Cat. No.: B11839688
CAS No.: 73402-92-3
M. Wt: 295.4 g/mol
InChI Key: FBPZDZYBUDDUAS-UHFFFAOYSA-N
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Description

6-Methyl-2,4-diphenylquinoline is a heterocyclic aromatic compound with the molecular formula C22H17N. It is a derivative of quinoline, characterized by the presence of methyl and phenyl groups at the 6th, 2nd, and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-diphenylquinoline typically involves multi-component reactions. One common method is the three-component reaction of benzaldehyde, 1-ethynylbenzene, and p-toluidine. This reaction is catalyzed by copper(I) iodide in an ionic liquid medium, such as 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and environmentally friendly solvents is emphasized to ensure sustainability and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-diphenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .

Scientific Research Applications

6-Methyl-2,4-diphenylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-diphenylquinoline involves interactions with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,4-diphenylquinoline is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

73402-92-3

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

6-methyl-2,4-diphenylquinoline

InChI

InChI=1S/C22H17N/c1-16-12-13-21-20(14-16)19(17-8-4-2-5-9-17)15-22(23-21)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

FBPZDZYBUDDUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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